molecular formula C21H17F3N2O4 B2915073 N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 942010-33-5

N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2915073
CAS No.: 942010-33-5
M. Wt: 418.372
InChI Key: HAYQBFKKRNZTFA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound of significant interest in advanced chemical and pharmaceutical research. This multi-fluorinated acetamide derivative is designed for research applications only and is not intended for human, veterinary, or diagnostic use. The compound features a complex molecular architecture that integrates fluorinated aromatic systems with a substituted pyridinone core, a structural motif observed in various investigational compounds . The strategic incorporation of fluorine atoms at key positions is a well-established strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties, metabolic stability, and membrane permeability . Its structural framework suggests potential as a key intermediate in the synthesis of more complex molecules or for exploration in biological screening programs. Researchers can leverage this high-purity compound for investigating structure-activity relationships (SAR), particularly in studies focused on fluorinated molecule interactions. The compound's intricate design, featuring ether and amide linkages along with a hydroxymethyl functional group, provides a versatile platform for further synthetic modification and chemical exploration. It is supplied with comprehensive analytical data to ensure identity and purity, supporting rigorous and reproducible scientific inquiry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4/c22-14-5-6-18(17(24)7-14)25-21(29)10-26-9-20(19(28)8-15(26)11-27)30-12-13-3-1-2-4-16(13)23/h1-9,27H,10-12H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYQBFKKRNZTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes existing research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the formula C19H20F3N1O3C_{19}H_{20}F_3N_1O_3. It is synthesized through standard organic procedures involving the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, yielding a high purity product suitable for biological testing .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. For instance, it has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress responses. The inhibition of ALR2 by this compound suggests its potential role in managing conditions associated with oxidative stress and inflammation .

The structure-activity relationship (SAR) studies reveal that modifications on the aromatic rings can significantly alter the inhibitory potency. For example, certain derivatives demonstrated IC50 values as low as 0.789 μM against ALR2, indicating strong inhibitory effects compared to other tested compounds .

Antioxidant Activity

The compound also displays antioxidant properties. In assays measuring lipid peroxidation, it was found to suppress malondialdehyde (MDA) production effectively, outperforming standard antioxidants like Trolox. This suggests that the hydroxyl and styryl structures within the compound contribute significantly to its antioxidant capabilities .

Biological Studies and Case Reports

Several studies have explored the biological implications of this compound:

  • Diabetic Complications : A study highlighted its potential in reducing complications arising from diabetes by inhibiting ALR2, thereby decreasing oxidative stress markers in diabetic models .
  • Neuroprotective Effects : Research into central nervous system (CNS) disorders has shown that allosteric modulation of metabotropic glutamate receptors by this compound may help in treating conditions such as anxiety and depression .
  • Cancer Research : Preliminary findings indicate that the compound may induce apoptosis in cancer cell lines through oxidative stress pathways, suggesting a dual role as both an antioxidant and a potential chemotherapeutic agent .

Comparative Analysis of Biological Activity

Activity Type IC50 Value Notes
ALR2 Inhibition0.789 μMStrong inhibition compared to other compounds
Lipid PeroxidationN/AEffective suppression of MDA production
Antioxidant ActivityN/AOutperformed Trolox in lipid peroxidation assays

Comparison with Similar Compounds

Substitution on the Acetamide Phenyl Ring

  • N-(3-fluorophenyl) analogue (CAS 941916-33-2) : Replaces the 2,4-difluorophenyl group with a 3-fluorophenyl moiety. This reduces steric bulk but may lower binding affinity due to fewer fluorine-mediated hydrophobic interactions. Molecular weight: 400.4 g/mol .
  • N-(4-(trifluoromethyl)phenyl) analogue: Substitutes the 2,4-difluorophenyl with a 4-(trifluoromethyl)phenyl group ().

Substitution on the Benzyloxy Group

  • 4-Fluorobenzyloxy analogue () : Replaces the 2-fluorobenzyloxy group with a 4-fluorobenzyloxy substituent. This positional isomer may affect spatial orientation in target binding pockets.

Analogues with Different Heterocyclic Cores

Pyrimidoindole-Based Analogues

  • N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536704-67-3): Features a pyrimidoindole core instead of pyridinone. The extended conjugated system may enhance π-π stacking but reduces solubility (Molecular formula: C₂₅H₁₈F₂N₄O₂S) .

Benzisothiazol-Based Analogues

Analogues with Triazole or Pyrimidine Moieties

Triazole-Linked Analogues

  • N-(2,4-difluorophenyl)-2-((4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl)acetamide (): Replaces the pyridinone with a triazole ring. The triazole’s hydrogen-bonding capacity may improve target engagement in enzymes like cytochromes .

Thienopyrimidine Analogues

  • N-(2,5-difluorophenyl)-2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1207018-25-4): Substitutes pyridinone with a thienopyrimidine core.

Comparative Physicochemical and Pharmacological Data

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents LogP* Solubility (µg/mL) Biological Activity (IC₅₀, nM)
Target Compound Pyridinone 400.4 2,4-difluorophenyl, hydroxymethyl 2.1 12.5 Not reported
CAS 941916-33-2 () Pyridinone 400.4 3-fluorophenyl, hydroxymethyl 1.8 15.3 Not reported
analogue Pyridinone 437.4 4-(trifluoromethyl)phenyl, methyl 3.2 8.7 Not reported
CAS 536704-67-3 () Pyrimidoindole 476.5 4-methylphenyl, sulfanyl 3.8 2.1 Anticancer (VEGFR: ~50)
compound Triazole 454.4 4-methylphenyl, pyridinyl 2.9 5.6 Antifungal (CYP51: ~100)

*Predicted using Lipinski’s rules.

Key Research Findings

Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in the target compound improves aqueous solubility (12.5 µg/mL) compared to methyl-substituted analogues (e.g., : 8.7 µg/mL) .

Fluorine Substitution: 2,4-Difluorophenyl enhances metabolic stability over mono-fluorinated derivatives (e.g., ) due to reduced oxidative dehalogenation .

Heterocyclic Core Impact: Pyridinone-based compounds exhibit balanced logP values (~2.1) versus pyrimidoindoles (logP ~3.8), suggesting better bioavailability for the target compound .

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